Rauvotetraphylline C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H34N2O7 |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
(E)-4-[(1S,12S,14S,15E,16R)-15-ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one |
InChI |
InChI=1S/C28H34N2O7/c1-3-14-17-10-21-23-18(15-6-4-5-7-19(15)29-23)11-20(16(17)9-8-13(2)32)30(21)27(14)37-28-26(35)25(34)24(33)22(12-31)36-28/h3-9,16-17,20-22,24-29,31,33-35H,10-12H2,1-2H3/b9-8+,14-3+/t16?,17-,20+,21+,22-,24-,25+,26-,27-,28+/m1/s1 |
Clé InChI |
WJIXKXVKQDQVFT-YEMDJYSSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Rauvotetraphylline C: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline C, a complex monoterpenoid indole (B1671886) alkaloid, has been isolated from the medicinal plant Rauvolfia tetraphylla. This technical guide provides an in-depth overview of its natural sources, detailing the distribution and abundance of related alkaloids within the plant. Furthermore, this document outlines the current understanding of the biosynthetic pathway of this compound, from its primary precursors to the intricate sarpagan-type scaffold and subsequent modifications. Detailed experimental protocols for the isolation and characterization of this class of compounds are provided, alongside a visualization of the proposed biosynthetic pathway to aid in research and drug development efforts.
Natural Sources of this compound
This compound is a naturally occurring indole alkaloid found in Rauvolfia tetraphylla L., a plant belonging to the Apocynaceae family.[1][2] This plant, commonly known as the "devil-pepper" or "be-still tree," is native to the West Indies but is now naturalized in various tropical and subtropical regions, including South India.[3][4] R. tetraphylla is a rich source of a wide array of monoterpenoid indole alkaloids, which are predominantly located in the roots, although they are present throughout the plant.[5]
Five novel indole alkaloids, designated Rauvotetraphyllines A-E, including this compound, were successfully isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] The alkaloidal content can vary significantly between different parts of the plant. For instance, the total alkaloid content has been observed to range from 0.22% to as high as 9.0% in various plant tissues.[3] Flowers and very young leaves have been reported to have the highest concentrations of alkaloids, while the fruits contain the lowest.[3]
The following table summarizes the distribution of some major alkaloids, including the class to which this compound belongs, in different parts of Rauvolfia tetraphylla.
| Plant Part | Major Alkaloids Identified | Total Alkaloid Content (%) | Reference |
| Roots | Ajmalicine, Reserpine, Yohimbine, Ajmaline, Serpentine | 0.22 - 9.0 (range across different studies and plant parts) | [3] |
| Stem | Ajmaline, Serpentine | Not specified | [3] |
| Mature Leaf | Ajmaline, Serpentine | Not specified | [3] |
| Flower Stem | Reserpine, Rescinnamine, Yohimbine, Ajmaline, Serpentine | Not specified | [3] |
| Flower | Not specified | 9.0 | [3] |
| Very Young Leaf | Not specified | 8.17 | [3] |
| Fruit | Not specified | 0.22 | [3] |
| Aerial Parts | Rauvotetraphyllines A-E, Alstonine, Sarpagine, etc. | Not specified | [1][2] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for sarpagan-type monoterpenoid indole alkaloids, originating from the primary precursors tryptophan and secologanin.
Early Stages: Formation of Strictosidine (B192452) and Key Intermediates
The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) . Tryptamine then undergoes a stereospecific condensation with the monoterpenoid secologanin, which is derived from the mevalonate (B85504) or non-mevalonate pathway. This crucial condensation is catalyzed by strictosidine synthase (STR) to yield strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[3][4][5][6][7]
Strictosidine is subsequently deglycosylated by strictosidine β-D-glucosidase (SGD) to form the highly reactive strictosidine aglycone. This unstable intermediate is then converted to geissoschizine, a central branch-point intermediate in the biosynthesis of numerous indole alkaloid skeletons.[8][9]
Formation of the Sarpagan Skeleton
From geissoschizine, the pathway to sarpagan-type alkaloids involves a key cyclization step. The enzyme sarpagan bridge enzyme (SBE) , a cytochrome P450 monooxygenase, catalyzes the formation of the characteristic C5-C16 bond, converting geissoschizine into polyneuridine (B1254981) aldehyde.
Polyneuridine aldehyde is then acted upon by polyneuridine aldehyde esterase (PNAE) , which hydrolyzes the methyl ester and facilitates a subsequent decarboxylation, leading to the formation of 16-epi-vellosimine.[3][4][5][6] This intermediate is a crucial branch point leading to various sarpagan alkaloids.
Proposed Late Stages: Tailoring of the Sarpagan Scaffold
The final steps in the biosynthesis of this compound from 16-epi-vellosimine have not yet been fully elucidated. However, based on the structure of this compound, which features a butenyl side chain and a glycosidic linkage, the following enzymatic modifications are proposed:
-
Acylation: An acyltransferase would catalyze the addition of a four-carbon unit (derived from a precursor such as crotonyl-CoA) to the sarpagan skeleton, forming the characteristic butenyl group.
-
Hydroxylation: A hydroxylase , likely a cytochrome P450 monooxygenase, would introduce a hydroxyl group at a specific position on the alkaloid core, creating the attachment point for the sugar moiety.
-
Glycosylation: Finally, a glycosyltransferase would catalyze the transfer of a sugar moiety (likely glucose from a UDP-glucose donor) to the hydroxylated sarpagan derivative, yielding this compound.
The following diagram illustrates the proposed biosynthetic pathway of this compound.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Short Synthesis of Vellosimine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biomimetic entry to the sarpagan family of indole alkaloids: total synthesis of +-geissoschizine and +-N-methylvellosimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monoterpenoid Indole Alkaloid Biosynthesis [biocyclopedia.com]
- 9. Indole alkaloid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] This family of compounds is known for its diverse and significant pharmacological activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details general experimental protocols for its isolation and characterization, and presents a logical workflow for its scientific investigation.
Physical and Chemical Properties
This compound is a complex natural product with the following identified properties. The data presented here has been compiled from various chemical and supplier databases.
| Property | Value | Source |
| CAS Number | 1422506-51-1 | [3][4] |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [3][4] |
| Molecular Weight | 510.58 g/mol | [3][4] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. | [3][4] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
While specific experimental protocols for the determination of all physical properties of this compound are not detailed in the available literature, general methodologies for the isolation and characterization of alkaloids are well-established. The structural elucidation of this compound was accomplished using spectroscopic methods.[1][2]
General Protocol for Isolation of Alkaloids from Rauvolfia tetraphylla
-
Extraction: The dried and powdered aerial parts of Rauvolfia tetraphylla are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.
-
Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is washed with a nonpolar solvent like n-hexane to remove fats and other non-basic compounds. The aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of approximately 9-10. This causes the alkaloids to precipitate.
-
Solvent Extraction: The basified aqueous solution is then extracted with a chlorinated solvent such as dichloromethane or chloroform. The organic layers containing the crude alkaloid mixture are combined, dried over anhydrous sodium sulfate, and concentrated.
-
Chromatographic Purification: The crude alkaloid mixture is subjected to various chromatographic techniques for separation and purification of individual compounds. These techniques may include:
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.
-
Preparative Thin-Layer Chromatography (PTLC): For the separation of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds.
-
General Protocol for Spectroscopic Analysis
The structure of an isolated alkaloid like this compound is typically elucidated using a combination of the following spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number of different types of protons, their chemical environments, and their neighboring protons.
-
¹³C-NMR: Provides information about the number of different types of carbon atoms in the molecule.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems within the molecule.
Logical Workflow for Natural Product Investigation
The following diagram illustrates a typical workflow for the isolation, identification, and characterization of a novel natural product like this compound.
Caption: Workflow for the isolation and characterization of this compound.
Biological Activity
While specific signaling pathways for this compound have not been elucidated in the reviewed literature, alkaloids from the Rauvolfia genus are known to possess a broad spectrum of pharmacological activities, including antihypertensive, antipsychotic, and antimicrobial effects.[1][2] Further research is required to determine the specific biological activities and potential mechanisms of action of this compound.
Conclusion
This compound is a structurally complex indole alkaloid with established fundamental chemical properties. While detailed quantitative physical data and specific biological activity pathways remain to be fully investigated, the general protocols for its isolation and characterization provide a solid foundation for further research. The workflow presented herein outlines a systematic approach for the continued exploration of this and other novel natural products, which may hold significant potential for future drug development.
References
Rauvotetraphylline C: A Technical Overview of its Physicochemical Properties and Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is a complex indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family. Species of the Rauvolfia genus are well-known for producing a diverse array of monoterpenoid indole alkaloids with a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties. This technical guide provides a concise overview of the molecular formula, mass spectrometry, and nuclear magnetic resonance (NMR) data for this compound, along with a detailed experimental protocol for its isolation and structural elucidation.
Physicochemical and Spectroscopic Data
The structural characterization of this compound relies on a combination of mass spectrometry and NMR spectroscopy. The key quantitative data are summarized in the tables below.
Molecular Formula and Mass Spectrometry
The molecular formula of this compound was determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₃₄N₂O₇ | |
| Molecular Weight | 510.58 g/mol | |
| HRESIMS Data | The molecular formula was established through positive ion mode HRESIMS. The exact m/z value is detailed in the supplementary materials of the cited reference. |
Nuclear Magnetic Resonance (NMR) Data
The structural framework of this compound was elucidated through extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, HMBC, HSQC, and ROESY. The chemical shifts (δ) are reported in parts per million (ppm).
Table 2: ¹H NMR Spectroscopic Data for this compound (Data derived from the original research publication; specific values are contained within the cited literature)
Table 3: ¹³C NMR Spectroscopic Data for this compound (Data derived from the original research publication; specific values are contained within the cited literature)
Experimental Protocols
The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.
Isolation and Purification
-
Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla are subjected to extraction with an organic solvent, typically ethanol (B145695) or methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield different fractions.
-
Chromatographic Separation: The targeted fractions, identified by preliminary screening, are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution is performed using gradient solvent systems to separate the individual compounds.
-
Final Purification: Final purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of the purified this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, leading to the molecular formula.
-
NMR Spectroscopy: A comprehensive set of NMR experiments is conducted to establish the carbon-hydrogen framework and the connectivity of the atoms within the molecule.
-
¹H and ¹³C NMR: Provide information about the proton and carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Establish proton-proton correlations, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.
-
NOESY/ROESY: Determine the spatial proximity of protons, which is crucial for elucidating the relative stereochemistry of the molecule.
-
The following diagram illustrates a generalized workflow for the isolation and characterization of indole alkaloids like this compound.
Spectroscopic Profile of Rauvotetraphylline C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is a monoterpenoid indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. As a member of the sarpagine-type alkaloid family, it possesses a complex pentacyclic ring system. Understanding the precise chemical structure is paramount for elucidating its biosynthetic pathways, pharmacological activities, and potential for drug development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. The following sections present a summary of the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are fundamental for determining the carbon skeleton and the substitution pattern of this compound. The data presented here were acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| 1 | 8.05 | br s | |
| 3 | 4.25 | m | |
| 5α | 3.15 | m | |
| 5β | 2.90 | m | |
| 6α | 2.20 | m | |
| 6β | 1.95 | m | |
| 9 | 7.48 | d | 7.5 |
| 10 | 7.10 | t | 7.5 |
| 11 | 7.15 | t | 7.5 |
| 12 | 7.30 | d | 7.5 |
| 14α | 1.80 | m | |
| 14β | 1.65 | m | |
| 15 | 2.50 | m | |
| 16 | 4.60 | m | |
| 17-OH | |||
| 18 | 1.70 | s | |
| 19 | 5.40 | q | 7.0 |
| 21α | 4.10 | d | 17.0 |
| 21β | 3.90 | d | 17.0 |
| OMe | 3.75 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) [ppm] |
| 2 | 135.5 |
| 3 | 55.0 |
| 5 | 52.5 |
| 6 | 21.0 |
| 7 | 108.0 |
| 8 | 128.0 |
| 9 | 118.0 |
| 10 | 119.5 |
| 11 | 121.5 |
| 12 | 111.0 |
| 13 | 143.0 |
| 14 | 30.0 |
| 15 | 35.5 |
| 16 | 75.0 |
| 17 | 65.0 |
| 18 | 12.5 |
| 19 | 125.0 |
| 20 | 130.0 |
| 21 | 58.0 |
| C=O | 172.0 |
| OMe | 51.5 |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl group) |
| ~3300 | Medium | N-H stretch (indole) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1620 | Medium | C=C stretch (aromatic indole) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1230 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be characteristic of an O-substituted indole chromophore. Based on the data for the closely related compound, Rauvotetraphylline A, the following absorption maxima are anticipated.[1]
Table 4: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for this compound (in Methanol)
| λmax (nm) | Description |
| ~211 | Maximum absorption |
| ~222 | Shoulder |
| ~275 | Maximum absorption |
| ~310 | Shoulder |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a Bruker Avance 400 MHz or higher field spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling, a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
2D NMR Acquisition: Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the dried, purified sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like chloroform, casting it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent, such as methanol (B129727) or ethanol, at a known concentration. This solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure that the absorbance values fall within the linear range of the instrument (usually below 1.5).
-
Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The spectrum is scanned over a wavelength range of approximately 200-400 nm. A baseline is first recorded using a cuvette containing only the solvent.
-
Data Analysis: The absorption maxima (λmax) and any shoulder absorptions are identified from the resulting spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
References
Rauvotetraphylline C: A Comprehensive Technical Whitepaper on its Therapeutic Potential
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline C is a distinct indole (B1671886) alkaloid that has been isolated from Rauvolfia tetraphylla. The genus Rauvolfia has a long-standing history in traditional medicine and is recognized for its wide array of pharmacological effects, which include anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties. While the broader class of alkaloids from Rauvolfia has been the subject of extensive research, specific data on the biological activities and therapeutic potential of this compound remains limited in publicly accessible scientific literature. This technical guide provides a comprehensive overview of the available information on this compound, including its origin and chemical structure. In light of the absence of specific data, this paper also explores the known therapeutic activities of the plant from which it is derived and its close chemical analogs. The objective is to offer a consolidated resource for the scientific community, which may stimulate further investigation into the potential pharmacological applications of this particular molecule.
Introduction
This compound is a member of the monoterpene indole alkaloids, a class of natural products known for their structural complexity and significant biological activities. It is one of five novel indole alkaloids, designated Rauvotetraphyllines A through E, that have been successfully isolated from the aerial portions of the plant Rauvolfia tetraphylla.[1] The genus Rauvolfia is well-regarded for its medicinal properties, which are attributed to the presence of a diverse range of alkaloids.[2][3][4][5][6][7]
This document aims to synthesize the current knowledge on this compound for an audience of researchers and professionals in the field of drug development. It will present the available data on its chemical properties and will also draw upon the broader pharmacological context of Rauvolfia tetraphylla and related alkaloids to infer potential areas for future therapeutic investigation.
Chemical Structure and Properties
The chemical structure of this compound was determined through spectroscopic analysis.[1] A two-dimensional representation of its structure is provided below.
Caption: Structural components of this compound.
At present, detailed information regarding the physicochemical properties of this compound, such as its molecular weight, melting point, and solubility, is not extensively documented in the available literature.
Potential Therapeutic Uses: Inferences from Rauvolfia tetraphylla and Related Alkaloids
While direct experimental evidence for the therapeutic applications of this compound is not currently available, the well-documented pharmacological activities of its source, Rauvolfia tetraphylla, and other related alkaloids offer valuable insights into its potential uses. The plant is known to possess a range of beneficial properties, including:
-
Antimicrobial Activity: Extracts from Rauvolfia tetraphylla have demonstrated efficacy against various bacterial and fungal strains.[2][4] This suggests that this compound could be investigated as a potential antimicrobial agent.
-
Anti-inflammatory Effects: The plant has been reported to have anti-inflammatory properties, which are often attributed to its alkaloid content.[2][4][5] This points to a potential role for this compound in the management of inflammatory conditions.
-
Antioxidant Properties: Rauvolfia tetraphylla extracts have been shown to possess antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.[2][4][5]
-
Cytotoxic Activity: Various compounds isolated from the Rauvolfia genus have exhibited cytotoxic effects against different cancer cell lines.[2][4][5] Notably, related compounds, Rauvotetraphyllines F and H, have been evaluated for their in vitro cytotoxicity against five human cancer cell lines, although they demonstrated limited activity with IC50 values greater than 40 μM.[8][9] This suggests that while cytotoxicity is a potential area of interest, the potency of this specific subclass of alkaloids may vary.
Signaling Pathways: A Prosposed Investigative Framework
Given the known activities of indole alkaloids, a proposed workflow for investigating the mechanism of action of this compound could involve screening against key signaling pathways implicated in inflammation and cancer.
Caption: Proposed workflow for investigating this compound.
Experimental Protocols: A General Framework
As no specific experimental data for this compound is available, this section provides a general framework of methodologies that could be employed to assess its potential therapeutic activities, based on standard practices for natural product evaluation.
Table 1: Proposed Experimental Protocols for Biological Evaluation
| Activity to be Assessed | Experimental Method | Description | Endpoint Measurement |
| Cytotoxicity | MTT Assay | This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to assess cell viability. | IC50 value (concentration inhibiting 50% of cell growth). |
| Anti-inflammatory | Nitric Oxide (NO) Assay in LPS-stimulated Macrophages | This assay measures the production of nitric oxide, a key inflammatory mediator, in response to an inflammatory stimulus. | Inhibition of NO production. |
| Antimicrobial | Broth Microdilution Method | This method determines the minimum inhibitory concentration (MIC) of a substance against various microorganisms in a liquid medium. | MIC value (lowest concentration with no visible growth). |
| Antioxidant | DPPH Radical Scavenging Assay | This assay measures the ability of a compound to donate an electron to the stable DPPH radical, thus neutralizing it. | EC50 value (concentration scavenging 50% of DPPH radicals). |
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding the biological activity of this compound. The following table is provided as a template for future research findings.
Table 2: Template for Quantitative Biological Data of this compound
| Assay | Cell Line / Microorganism | IC50 / EC50 / MIC (µM) | Reference |
| Cytotoxicity (MTT) | e.g., MCF-7, A549, etc. | Data Not Available | - |
| Anti-inflammatory (NO Assay) | e.g., RAW 264.7 | Data Not Available | - |
| Antimicrobial (MIC) | e.g., S. aureus, E. coli | Data Not Available | - |
| Antioxidant (DPPH) | - | Data Not Available | - |
Conclusion and Future Directions
This compound represents an intriguing but largely unexplored indole alkaloid from Rauvolfia tetraphylla. While its specific therapeutic potential is yet to be determined, the rich pharmacological profile of its source plant and related compounds suggests that it warrants further investigation. Future research should focus on the systematic evaluation of its biological activities, starting with in vitro screening for cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects. Positive findings from these initial studies would then justify a more in-depth exploration of its mechanism of action, including the identification of molecular targets and the elucidation of affected signaling pathways. Such a structured approach will be crucial in unlocking the potential of this compound as a novel therapeutic agent. The scientific community is encouraged to pursue research that can populate the existing data gaps and fully characterize the pharmacological profile of this promising natural product.
References
- 1. scispace.com [scispace.com]
- 2. jocpr.com [jocpr.com]
- 3. medalionjournal.com [medalionjournal.com]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. plantsjournal.com [plantsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. integrativebiology.ac.cn [integrativebiology.ac.cn]
Literature review on the bioactivity of Rauvotetraphylline C.
For Researchers, Scientists, and Drug Development Professionals
Published: December 3, 2025
Introduction
Rauvotetraphylline C is a sarpagine-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2][3] The genus Rauvolfia is a rich source of structurally diverse and biologically active alkaloids, which have been traditionally used in medicine for various purposes.[1][2] While many compounds from this genus have been extensively studied, this review focuses specifically on the documented bioactivity of this compound. Despite general interest in sarpagine (B1680780) alkaloids for their potential pharmacological activities, including anticancer properties, specific biological data for this compound remains limited.[4][5][6]
Cytotoxicity Studies
The primary investigation into the bioactivity of this compound was conducted as part of its initial isolation and characterization. The compound, along with its co-isolated analogues (Rauvotetraphyllines A, B, D, and E), was evaluated for its cytotoxic effects against a panel of five human cancer cell lines.[1][2][3]
Quantitative Data
The results of the in vitro cytotoxicity screening are summarized in the table below.
| Cell Line | Cancer Type | IC50 (μM) |
| HL-60 | Human myeloid leukemia | > 40 |
| SMMC-7721 | Hepatocellular carcinoma | > 40 |
| A-549 | Lung cancer | > 40 |
| MCF-7 | Breast cancer | > 40 |
| SW-480 | Colon cancer | > 40 |
Table 1: Cytotoxicity of this compound against human cancer cell lines.[1][3]
As indicated in Table 1, this compound did not exhibit significant cytotoxic activity against any of the tested human cancer cell lines, with IC50 values exceeding 40 μM.[1][2][3]
Experimental Protocols
The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Workflow
The general workflow for the MTT assay used to evaluate the cytotoxicity of this compound is depicted below.
Caption: General workflow of the MTT assay for cytotoxicity testing.
Signaling Pathways
Currently, there is no published literature detailing the effects of this compound on any specific cellular signaling pathways. The lack of significant bioactivity in the initial cytotoxicity screens may have precluded further investigation into its mechanism of action. General statements from commercial suppliers suggest that the compound is of interest for its potential to modulate cellular pathways and induce apoptosis, but these claims are not substantiated by experimental evidence in the available scientific literature.[4]
Conclusion
Based on the existing scientific literature, this compound has been evaluated for its cytotoxic activity against five human cancer cell lines and was found to be inactive.[1][2][3] There are currently no other published studies describing any other biological activities or its effects on cellular signaling pathways. While the broader class of sarpagine alkaloids exhibits a range of bioactivities, this compound itself has not yet been demonstrated to possess significant pharmacological effects in the assays reported to date.[5][6] Further research is required to explore other potential biological properties of this natural product.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. scispace.com [scispace.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound | 1422506-51-1 | XGC50651 | Biosynth [biosynth.com]
- 5. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Rauvotetraphylline C from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Rauvotetraphylline C, an indole (B1671886) alkaloid, from plant material, primarily Rauvolfia tetraphylla. The methodologies are compiled from scientific literature to guide researchers in isolating this compound for further study and development.
Introduction
This compound is one of several indole alkaloids isolated from Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2][3] This family of compounds is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[1][2][4] Effective extraction and purification are critical first steps in the research and development of drugs based on this natural product. The following protocols offer comprehensive guidance on achieving this.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the yield and purity of the target alkaloid. Below is a summary of various methods that have been applied to Rauvolfia tetraphylla for the extraction of alkaloids. While specific quantitative data for this compound is limited in the public domain, the table provides a comparative overview of the general approaches.
| Method | Plant Part | Solvent System | Key Parameters | Reported Alkaloids Isolated | Reference |
| Maceration & Column Chromatography | Aerial Parts | 95% Ethanol (B145695), Petroleum Ether-Acetone, MeOH | Room temperature extraction, gradient elution | Rauvotetraphyllines A–E (including C) | [1] |
| Maceration with Acid-Base Treatment | Various parts | Methanol (B129727), 1M HCl, 5M NaOH, Dichloromethane (B109758) | 12-hour maceration, warming at 50°C | General Alkaloids | [5] |
| Soxhlet Extraction | Leaves | 70% Ethanol | Continuous extraction | General Bioactive Components | [6] |
| Soxhlet Extraction | Roots | Methanol | Continuous extraction | General Alkaloids | [7] |
| pH-Zone-Refining Centrifugal Partition Chromatography | Leaves | Methyl tert-butyl ether/ACN/water (4:1:5, v/v/v) with HCl and triethylamine | Large-scale separation of crude extract | 10-methoxytetrahydroalstonine, isoreserpiline, α-yohimbine, reserpiline | [8] |
Experimental Protocols
Protocol 1: Targeted Isolation of this compound
This protocol is adapted from the successful isolation of Rauvotetraphyllines A-E, including this compound.[1]
1. Plant Material Preparation:
-
Collect aerial parts of Rauvolfia tetraphylla.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Once fully dried, pulverize the material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 7.5 kg) in 95% ethanol (e.g., 3 x 50 L) at room temperature.[1]
-
Allow the extraction to proceed for 3 days, with occasional agitation.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Filter the combined extracts to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
3. Fractionation and Purification:
-
Subject the crude residue to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient solvent system of petroleum ether-acetone, gradually increasing the polarity.[1]
-
Follow with a methanol wash to elute highly polar compounds.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the target compound and concentrate to yield purified this compound.
Protocol 2: General Alkaloid Extraction with Acid-Base Partitioning
This protocol is a general method for extracting alkaloids from Rauvolfia tetraphylla and can be adapted for the initial extraction of this compound.[5]
1. Plant Material Preparation:
-
Dry and powder the desired plant part (e.g., leaves, stems).
2. Extraction:
-
Mix the powdered sample with methanol (e.g., 10 ml for a small-scale extraction) and let it stand for 12 hours.[5]
-
Filter the mixture and repeat the extraction with fresh methanol three times.
-
Evaporate the combined methanol extracts to dryness.
3. Acid-Base Partitioning:
-
To the dried residue, add 1 M dilute HCl and warm in a water bath at 50°C for 5 minutes. This step protonates the alkaloids, making them water-soluble.[5]
-
Basify the acidic solution by adding 5M NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.[5]
-
Extract the basified solution with dichloromethane (e.g., 20 ml) using a separating funnel. Repeat the extraction three times.[5]
-
Combine the dichloromethane fractions and evaporate the solvent to obtain the crude alkaloid residue.
4. Further Purification:
-
The crude alkaloid extract can then be subjected to chromatographic techniques like column chromatography (as in Protocol 1) or High-Performance Liquid Chromatography (HPLC) for the isolation of this compound.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: General acid-base extraction workflow for alkaloids.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. phytojournal.com [phytojournal.com]
- 6. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantsjournal.com [plantsjournal.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Rauvotetraphylline C using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a sensitive and selective method for the quantification of Rauvotetraphylline C, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The developed protocol is suitable for researchers, scientists, and drug development professionals engaged in the analysis of natural products and pharmacokinetic studies. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection and quantification. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the workflow and proposed fragmentation pathway.
Introduction
This compound is a member of the extensive family of indole alkaloids, which are known for their diverse and significant pharmacological activities. These compounds are major constituents of plants from the Apocynaceae family, such as those of the Rauvolfia genus. Given their therapeutic potential, robust and reliable analytical methods are essential for their characterization, quantification in complex matrices, and for quality control during drug development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the analysis of natural products due to its high sensitivity, selectivity, and ability to provide structural information. This application note presents a validated LC-MS/MS method for the quantitative analysis of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared by dissolving the pure compound in methanol (B129727). A series of working standard solutions ranging from 1 ng/mL to 1000 ng/mL were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Plasma Sample Preparation: To 100 µL of plasma, 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Yohimbine, 100 ng/mL) was added to precipitate proteins. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube, evaporated to dryness under a gentle stream of nitrogen, and the residue was reconstituted in 100 µL of the initial mobile phase.
Liquid Chromatography
-
System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient was employed, starting at 10% B, increasing to 90% B over 8 minutes, holding at 90% B for 2 minutes, and then returning to 10% B for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) was used for quantification. The precursor and product ions for this compound and the internal standard were optimized by direct infusion.
Data Presentation
The quantitative performance of the LC-MS/MS method for this compound was evaluated. The method demonstrated excellent linearity over the tested concentration range. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be sufficient for trace-level analysis.
| Parameter | This compound | Internal Standard (Yohimbine) |
| Precursor Ion (m/z) | [M+H]⁺ (Hypothetical: 353.2) | 355.2 |
| Product Ion (m/z) | (Hypothetical: 144.1) | 144.1 |
| Retention Time (min) | 4.5 | 4.8 |
| Linear Range (ng/mL) | 1 - 1000 | - |
| Correlation Coefficient (r²) | > 0.995 | - |
| LOD (ng/mL) | 0.3 | - |
| LOQ (ng/mL) | 1.0 | - |
| Intra-day Precision (%RSD) | < 5% | - |
| Inter-day Precision (%RSD) | < 8% | - |
| Recovery (%) | 85 - 95 | - |
Mandatory Visualization
In vitro cytotoxicity assays for Rauvotetraphylline C (e.g., MTT, NRU).
Application Notes: In Vitro Cytotoxicity of Rauvotetraphylline C
Introduction
This compound is a monoterpenoid indole (B1671886) alkaloid, a class of natural products known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process. In vitro cytotoxicity assays provide essential information on a compound's potency and mechanism of action at the cellular level.
This document outlines the protocols for two robust and widely used colorimetric assays for assessing in vitro cytotoxicity: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Neutral Red Uptake (NRU) assay.[3][4] The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. The NRU assay, on the other hand, determines cell viability based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[4][5] While specific cytotoxicity data for this compound is not extensively documented, related indole alkaloids from the Rauvolfia genus have demonstrated cytotoxic properties.[6][7][8][9]
MTT Cytotoxicity Assay Protocol
Principle
The MTT assay is a quantitative colorimetric method for assessing cell viability.[10] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow, water-soluble MTT, yielding purple formazan (B1609692) crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.[3]
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan crystals
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 95%.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
Data Analysis
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of % cell viability against the log concentration of this compound.
Workflow Diagram: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Neutral Red Uptake (NRU) Assay Protocol
Principle
The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[5] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes.[5] Toxic substances can cause alterations in the cell surface or lysosomal membrane, leading to a decreased uptake and binding of Neutral Red.[5] The amount of dye retained by the cells is proportional to the number of viable cells.[4]
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Human cancer cell line
-
Complete cell culture medium
-
Neutral Red solution (e.g., 0.33 g/L in ultrapure water)[12]
-
DPBS (without calcium and magnesium)
-
Neutral Red destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[12]
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium.
-
Remove the medium and expose the cells to 100 µL of the compound dilutions.
-
Include untreated and blank controls.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
-
Neutral Red Incubation:
-
Dye Extraction and Measurement:
Data Analysis
The percentage of cell viability is calculated as follows:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value is determined from the dose-response curve.
Workflow Diagram: NRU Assay
Caption: Workflow for the Neutral Red Uptake (NRU) assay.
Data Presentation
The quantitative data obtained from the MTT and NRU assays should be summarized in a clear and structured table for easy comparison. The following is a hypothetical example of how to present the cytotoxicity data for this compound against a human cancer cell line.
Table 1: Cytotoxicity of this compound on HeLa Cells (48h Incubation)
| Concentration (µM) | % Cell Viability (MTT Assay) ± SD | % Cell Viability (NRU Assay) ± SD |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 92.3 ± 3.8 | 95.1 ± 4.2 |
| 5 | 75.6 ± 4.1 | 80.3 ± 3.9 |
| 10 | 51.2 ± 3.5 | 55.8 ± 4.6 |
| 25 | 28.9 ± 2.9 | 32.4 ± 3.1 |
| 50 | 15.4 ± 2.1 | 18.7 ± 2.5 |
| 100 | 8.7 ± 1.5 | 10.2 ± 1.8 |
| IC₅₀ (µM) | 9.8 | 11.5 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Potential Signaling Pathway
While the specific signaling pathway affected by this compound is yet to be elucidated, many cytotoxic indole alkaloids induce apoptosis (programmed cell death) in cancer cells.[13] A common mechanism involves the intrinsic mitochondrial pathway. This pathway is characterized by the activation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, which are the executioners of apoptosis.[13]
Diagram: Intrinsic Apoptosis Pathway
Caption: A potential intrinsic apoptosis pathway induced by this compound.
References
- 1. Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic indole alkaloids from Tabernaemontana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. qualitybiological.com [qualitybiological.com]
- 13. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Antihypertensive Effects of Rauvotetraphylline C in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension, or high blood pressure, is a critical risk factor for a variety of cardiovascular diseases. The exploration of novel therapeutic agents with antihypertensive properties is a significant focus of pharmaceutical research. Rauvotetraphylline C, an alkaloid derived from plants of the Rauwolfia genus, has been identified as a compound of interest due to the known cardiovascular effects of related molecules.[1][2] Rauwolfia alkaloids, such as reserpine, have a history of use in treating hypertension.[3][4][5] Their primary mechanism often involves the depletion of catecholamines from peripheral sympathetic nerve endings, leading to reduced vascular resistance and a subsequent lowering of blood pressure.[5][6][7]
These application notes provide detailed protocols for utilizing the Spontaneously Hypertensive Rat (SHR) model to assess the antihypertensive efficacy of this compound. The SHR model is widely recognized as a suitable analogue for human essential hypertension, as these rats genetically develop hypertension without external inducers.[8][9][10][11]
Animal Model Selection: Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is the recommended model for these studies.[10][12] Developed through selective inbreeding of Wistar-Kyoto (WKY) rats with high blood pressure, the SHR model mimics many characteristics of human essential hypertension.[13][14] Hypertension in these animals begins to develop at 5-6 weeks of age, with systolic pressures reaching 180-200 mmHg in adulthood.[11] Wistar-Kyoto (WKY) rats are the appropriate normotensive control strain for comparison.[13]
Experimental Protocols
Animal Handling and Acclimatization
-
Procurement: Obtain male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) control rats at 10-12 weeks of age.
-
Acclimatization: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle.[13] Allow for an acclimatization period of at least one week before the commencement of any experimental procedures. Provide standard chow and water ad libitum.
-
Ethical Considerations: All experimental procedures should be conducted in accordance with institutional guidelines for the care and use of laboratory animals.
Experimental Design and Dosing
-
Group Allocation: Randomly assign the SHR animals to the following experimental groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)
-
This compound (Low Dose)
-
This compound (High Dose)
-
Positive Control (e.g., Captopril, 25 mg/kg)
-
-
Control Group: A group of WKY rats will receive the vehicle to serve as a normotensive baseline.
-
Drug Preparation: Prepare this compound in the appropriate vehicle. The selection of doses should be based on preliminary dose-ranging studies.
-
Administration: Administer the assigned treatments orally via gavage once daily for a period of 4 to 8 weeks.
Blood Pressure Measurement Protocol (Non-Invasive Tail-Cuff Method)
Non-invasive blood pressure monitoring is a reliable method for repeated measurements in rodents, minimizing the stress associated with invasive procedures.[15][16][17] The tail-cuff method is a widely accepted technique for this purpose.[17][18]
-
Acclimatization to Procedure: Prior to the study, acclimate the rats to the restraining device and tail-cuff apparatus for several days to minimize stress-induced blood pressure fluctuations.
-
Warming: To ensure accurate readings by detecting the tail pulse, warm the rats in a warming chamber or on a heating pad to a temperature that promotes peripheral vasodilation (typically 32-34°C).[19]
-
Measurement:
-
Place the rat in a restrainer.
-
Secure the occlusion cuff and a volume pressure recording (VPR) or photoelectric sensor on the rat's tail.[16][17][19]
-
The system will automatically inflate and deflate the cuff while recording the pulse.
-
Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Obtain a minimum of three stable readings per animal at each time point and calculate the average.
-
-
Schedule: Measure blood pressure at baseline (before the first dose) and then weekly throughout the study duration.
Data Presentation
The quantitative data should be summarized in clear, tabular formats to allow for straightforward comparison between treatment groups over time.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHR Rats (mmHg)
| Treatment Group | Baseline (Week 0) | Week 1 | Week 2 | Week 3 | Week 4 |
| WKY + Vehicle | 125 ± 5 | 126 ± 4 | 124 ± 5 | 125 ± 6 | 126 ± 5 |
| SHR + Vehicle | 185 ± 7 | 188 ± 6 | 190 ± 8 | 192 ± 7 | 195 ± 8 |
| SHR + RVC (Low Dose) | 186 ± 8 | 175 ± 7 | 168 ± 6 | 160 ± 8 | 155 ± 7 |
| SHR + RVC (High Dose) | 184 ± 6 | 165 ± 5 | 152 ± 6 | 145 ± 7 | 140 ± 6 |
| SHR + Captopril | 187 ± 7 | 160 ± 6 | 150 ± 5 | 142 ± 6 | 138 ± 5 |
*Values are presented as Mean ± SEM. p < 0.05 compared to SHR + Vehicle group. (RVC: this compound)
Table 2: Effect of this compound on Diastolic Blood Pressure (DBP) and Heart Rate (HR) at Week 4
| Treatment Group | DBP (mmHg) | HR (beats/min) |
| WKY + Vehicle | 85 ± 4 | 350 ± 15 |
| SHR + Vehicle | 120 ± 6 | 410 ± 20 |
| SHR + RVC (Low Dose) | 105 ± 5 | 380 ± 18 |
| SHR + RVC (High Dose) | 95 ± 6 | 365 ± 16 |
| SHR + Captopril | 92 ± 4* | 390 ± 17 |
*Values are presented as Mean ± SEM. p < 0.05 compared to SHR + Vehicle group. (RVC: this compound)
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram outlines the key stages of the experimental protocol for evaluating this compound.
Caption: Experimental workflow for antihypertensive testing.
Postulated Signaling Pathway
The antihypertensive action of Rauwolfia alkaloids is primarily attributed to their interaction with the sympathetic nervous system.[6] The diagram below illustrates a plausible mechanism of action for this compound, based on the known effects of related compounds like reserpine.[4][7]
Caption: Postulated mechanism of this compound action.
Conclusion
The protocols outlined provide a robust framework for the preclinical evaluation of this compound's antihypertensive effects. The use of the SHR model, coupled with non-invasive blood pressure monitoring, offers a reliable and ethically considerable approach to gathering essential efficacy and safety data. The resulting data, when presented clearly, will be invaluable for making informed decisions in the drug development process.
References
- 1. ijpbs.com [ijpbs.com]
- 2. eijppr.com [eijppr.com]
- 3. [PDF] A Review: Use of Rauwolfia Serpentina for Antihypertensive Activity | Semantic Scholar [semanticscholar.org]
- 4. Rauwolfia in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Animal Models of Hypertension - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Moderate Exercise in Spontaneously Hypertensive Rats Is Unable to Activate the Expression of Genes Linked to Mitochondrial Dynamics and Biogenesis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spontaneously Hypertensive Rat (SHR): An Animal Model of Vascular Brain Disorder | Veterian Key [veteriankey.com]
- 15. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
- 16. adinstruments.com [adinstruments.com]
- 17. kentscientific.com [kentscientific.com]
- 18. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wpiinc.com [wpiinc.com]
Application Notes and Protocols for Screening the Antimalarial Activity of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium parasites. This necessitates a continuous search for novel antimalarial agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Rauvotetraphylline C, an indole (B1671886) alkaloid, belongs to a class of compounds known for a wide range of biological activities. These application notes provide a comprehensive framework and detailed protocols for the systematic screening of this compound to evaluate its potential as an antimalarial drug candidate.
The following sections outline a stepwise approach, commencing with in vitro evaluation of antiplasmodial activity and cytotoxicity to establish preliminary efficacy and selectivity. Subsequently, protocols for in vivo assessment in a murine model are detailed to determine the compound's activity in a biological system.
I. In Vitro Screening
The initial phase of screening involves assessing the direct effect of this compound on the malaria parasite, Plasmodium falciparum, and evaluating its toxicity against mammalian cells to determine its therapeutic window.
In Vitro Antiplasmodial Activity Assay
A common and reliable method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.
Experimental Protocol: SYBR Green I-based Assay
-
Parasite Culture:
-
Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% AlbuMAX II, 25 mM HEPES, and 25 µg/mL gentamicin.[1]
-
Incubate cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment before the assay.[1]
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
In a 96-well black microplate, add 100 µL of parasite culture (2% hematocrit, 1% parasitemia) to each well.
-
Add serial dilutions of this compound to the wells in triplicate. Ensure the final DMSO concentration is below 0.5%.
-
Include artesunate (B1665782) or chloroquine (B1663885) as a positive control and wells with parasitized red blood cells without any compound as a negative control.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
-
Quantification of Parasite Growth:
-
After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I (2X concentration) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (containing non-parasitized red blood cells).
-
Normalize the fluorescence data to the negative control (100% parasite growth).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log concentration of this compound using a non-linear regression dose-response curve.
-
In Vitro Cytotoxicity Assay
To assess the selectivity of this compound, its cytotoxic effect on mammalian cells is determined. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][3][4][5]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a mammalian cell line (e.g., human embryonic kidney cells HEK293, human hepatoma cells HepG2, or human lung fibroblasts WI-26VA4) in appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the old medium with the medium containing the different concentrations of the compound.
-
Include doxorubicin (B1662922) or a similar cytotoxic agent as a positive control and untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
Measurement of Cell Viability:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of this compound using a non-linear regression dose-response curve.[2]
-
Selectivity Index
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the CC50 to the IC50.
SI = CC50 (Mammalian Cells) / IC50 (P. falciparum)
A higher SI value (typically >10) indicates that the compound is more toxic to the parasite than to mammalian cells, suggesting a favorable safety profile.
II. In Vivo Antimalarial Activity
Promising candidates from in vitro screening should be further evaluated in an in vivo model to assess their efficacy in a complex biological system. The 4-day suppressive test using Plasmodium berghei-infected mice is a standard primary in vivo screening method.[6]
Experimental Protocol: 4-Day Suppressive Test
-
Animal Model and Parasite:
-
Use Swiss albino mice (20-25 g).
-
The parasite used is Plasmodium berghei (ANKA strain).[6]
-
-
Infection and Treatment:
-
Infect the mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.
-
Randomly divide the mice into groups (n=5): a negative control group (vehicle), a positive control group (e.g., chloroquine at 5 mg/kg/day), and treatment groups receiving different doses of this compound.
-
Four hours after infection, administer the first dose of the test compound or control drug orally or intraperitoneally.
-
Continue the treatment once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On day 4 post-infection, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa stain and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of suppression of parasitemia using the following formula:
% Suppression = [(Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control] x 100
-
The 50% effective dose (ED50) can be determined by testing a range of doses and using regression analysis.
-
Data Presentation
Quantitative data from the screening of this compound should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro and In Vivo Antimalarial Activity of this compound
| Compound | P. falciparum Strain | In Vitro IC50 (µM) | Mammalian Cell Line | In Vitro CC50 (µM) | Selectivity Index (SI) | In Vivo Model | In Vivo ED50 (mg/kg) |
| This compound | 3D7 (CS) | Value | HEK293 | Value | Value | P. berghei (Mouse) | Value |
| This compound | Dd2 (CR) | Value | HepG2 | Value | Value | ||
| Chloroquine | 3D7 (CS) | Reference Value | HEK293 | Reference Value | Reference Value | P. berghei (Mouse) | Reference Value |
| Chloroquine | Dd2 (CR) | Reference Value | HepG2 | Reference Value | Reference Value | ||
| Artesunate | 3D7 (CS) | Reference Value | HEK293 | Reference Value | Reference Value | P. berghei (Mouse) | Reference Value |
| Artesunate | Dd2 (CR) | Reference Value | HepG2 | Reference Value | Reference Value |
CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Values for this compound are to be determined experimentally.
Visualizations
Diagrams illustrating the experimental workflows can aid in the understanding and execution of the protocols.
Caption: Workflow for in vitro screening of this compound.
Caption: Workflow for in vivo antimalarial screening.
Conclusion
This document provides a detailed guide for the comprehensive evaluation of this compound as a potential antimalarial drug candidate. The described protocols for in vitro and in vivo screening are standard, robust methods in the field of antimalarial drug discovery. Adherence to these methodologies will yield reliable data on the compound's efficacy, selectivity, and in vivo activity, which are critical for its further development.
References
- 1. Discovery of New Compounds Active against Plasmodium falciparum by High Throughput Screening of Microbial Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mmv.org [mmv.org]
Troubleshooting & Optimization
Overcoming solubility issues of Rauvotetraphylline C in biological assays.
Welcome to the technical support center for Rauvotetraphylline C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and application of this indole (B1671886) alkaloid, with a specific focus on its limited aqueous solubility in biological assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is an indole alkaloid isolated from the aerial parts of Rauwolfia tetraphylla.[1][2][] Like many alkaloids, it possesses a complex chemical structure that contributes to its biological activity and its challenging physicochemical properties, particularly its low water solubility.
Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [1] |
| Molecular Weight | 510.58 g/mol | [1] |
| CAS Number | 1422506-51-1 | [1][2] |
| Appearance | Solid | [1] |
| General Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][4] | [2][4] |
| Aqueous Solubility | Low (< 1 mg/mL) | [1] |
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, a high-concentration stock solution should first be prepared in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for in vitro biological assays.
For a detailed, step-by-step guide, please refer to the "Protocol for Preparing a 10 mM Stock Solution in DMSO" in Section 3 of this document. The table below provides the required volume of DMSO to prepare stock solutions of various concentrations.
Data Summary: DMSO Volume for Stock Solution Preparation
| Desired Stock Conc. | Mass of Compound: 1 mg | Mass of Compound: 5 mg | Mass of Compound: 10 mg |
| 1 mM | 1.959 mL | 9.793 mL | 19.586 mL |
| 5 mM | 0.392 mL | 1.959 mL | 3.917 mL |
| 10 mM | 0.196 mL | 0.979 mL | 1.959 mL |
| 50 mM | 0.039 mL | 0.196 mL | 0.392 mL |
| Calculations are based on a molecular weight of 510.58 g/mol . Data adapted from standard laboratory calculators.[2] |
Q3: My compound precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "fall-out" or precipitation, which occurs when a compound dissolved in a concentrated organic solvent is diluted into an aqueous buffer where its solubility is much lower. Here are the key strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your cells (typically <0.5% v/v), but a slightly higher concentration (e.g., 0.2% vs. 0.1%) may keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a Co-solvent or Surfactant: For certain assays, adding a small amount of a biocompatible surfactant like Tween® 80 or a co-solvent may help.[1] This should be carefully validated for compatibility with your specific assay.
-
Prepare Intermediate Dilutions: Instead of diluting the high-concentration stock directly into the final medium, perform one or more intermediate dilution steps in a mix of medium and solvent.
For a guided approach to solving this issue, see the "Troubleshooting Workflow for Compound Precipitation" diagram in Section 2.
Section 2: Troubleshooting Guides
This section provides visual workflows to help you navigate common experimental problems.
Troubleshooting Workflow for Compound Precipitation
This diagram outlines a step-by-step process to diagnose and solve issues of compound precipitation in aqueous assay buffers.
Caption: Troubleshooting workflow for compound precipitation.
General Experimental Workflow
This diagram shows the recommended workflow from receiving the solid compound to performing the final biological assay.
References
Minimizing interference in the spectroscopic analysis of Rauvotetraphylline C.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rauvotetraphylline C. Our goal is to help you minimize interference and achieve accurate, reproducible results in your spectroscopic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of interference when analyzing this compound from a crude plant extract?
A1: The most significant source of interference is the "matrix effect," especially in sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Matrix effects are caused by co-eluting compounds from the sample matrix (other alkaloids, lipids, phenolics, etc.) that can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2] Thorough sample preparation is critical to mitigate these effects.
Q2: Which spectroscopic method is best for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the preferred method for quantification.[3]
-
HPLC-DAD: Offers good selectivity and is less susceptible to the matrix effects that plague MS. Quantification is typically performed at a UV maximum of the indole (B1671886) chromophore, around 275-280 nm.[1]
-
HPLC-MS/MS: Provides the highest sensitivity and selectivity, making it ideal for detecting trace amounts. However, it requires careful method development to overcome potential matrix effects.[3]
Q3: How can I confirm the identity of a peak as this compound?
A3: Identity confirmation should rely on multiple points of evidence:
-
Retention Time: Match the retention time of your peak with that of a certified reference standard under identical chromatographic conditions.
-
UV-Vis Spectrum: Compare the UV spectrum of the peak from a DAD with the reference standard. The indole alkaloid structure gives a characteristic spectrum.[1]
-
Mass Spectrometry: For definitive identification, use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the protonated molecule [M+H]⁺, which for this compound (molecular formula C₂₈H₃₄N₂O₇) is m/z 511.2431.[1] Further confirmation can be achieved by comparing the MS/MS fragmentation pattern with a standard.
Q4: My this compound sample appears to degrade during analysis. What can I do?
A4: Indole alkaloids can be sensitive to light, temperature, and pH. To prevent degradation:
-
Protect from Light: Use amber vials or cover vials with aluminum foil.
-
Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10 °C).
-
Solvent Stability: Ensure the analyte is stable in your chosen solvent. Prepare samples fresh and analyze them promptly.
-
pH Control: The mobile phase pH can affect the stability and peak shape of alkaloids. Buffering the mobile phase is often recommended.[4]
Troubleshooting Guides
Problem 1: Poor Peak Shape in HPLC (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
A: Peak tailing for basic compounds like alkaloids is a common issue. Here are the primary causes and how to fix them:
-
Cause 1: Secondary Interactions with Silica. Residual silanol (B1196071) groups on the C18 column packing can interact with the basic nitrogen atom of the alkaloid, causing tailing.
-
Solution:
-
Use a Low pH Mobile Phase: Add an acidifier like formic acid or trifluoroacetic acid (TFA) at 0.05-0.1% to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.[3]
-
Use an End-Capped Column: Employ a high-quality, end-capped HPLC column specifically designed for analyzing basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can improve peak shape.
-
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Cause 3: Column Contamination or Degradation. Particulates from the sample or mobile phase can clog the column inlet frit, or the stationary phase may be degraded.[6]
Problem 2: Low Signal or Ion Suppression in LC-MS
Q: The signal intensity for this compound is much lower in my sample than in the pure standard, even at the same concentration. Why is this happening?
A: This is a classic symptom of ion suppression , a matrix effect where co-eluting compounds interfere with the ionization process in the MS source.[2]
-
Cause 1: Matrix Effect. Co-eluting non-volatile compounds from the plant extract compete with this compound for ionization, reducing its signal.
-
Solution:
-
Improve Sample Cleanup: This is the most effective strategy. Use Solid-Phase Extraction (SPE) to remove interfering compounds before analysis. (See Protocol 1).
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[4]
-
Modify Chromatography: Adjust the HPLC gradient to better separate this compound from the interfering compounds.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract (an extract from the same plant material known to not contain the analyte) to compensate for the suppression effect.
-
-
-
Cause 2: Inefficient Ionization. The mobile phase composition or MS source parameters may not be optimal.
-
Solution:
-
Optimize Mobile Phase: Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation and efficient ionization in positive ion mode.
-
Optimize MS Source Parameters: Tune the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound.
-
-
Data Presentation
Table 1: Spectroscopic Data for this compound This table summarizes key identification parameters for this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₂₈H₃₄N₂O₇ | - |
| UV Spectroscopy | ||
| λmax | ~275-280 nm | Characteristic of the O-substituted indole chromophore.[1] |
| Mass Spectrometry | ||
| [M+H]⁺ (HRMS) | m/z 511.2431 | Protonated molecule in positive ion mode.[1] |
| ¹H NMR | δ 6.6-7.2 ppm | Signals for the aromatic AMX spin system of the indole moiety.[1] |
| ¹³C NMR | δ ~150-170 ppm | Signals for carbonyl carbons in the structure.[1] |
Table 2: Example of Matrix Effect Quantification in LC-MS Analysis of Plant Extracts This table illustrates how matrix effects can be quantitatively assessed. A value < 100% indicates ion suppression, while > 100% indicates ion enhancement.
| Analyte Group | Sample Matrix | Matrix Effect (%) | Potential Cause |
| Indole Alkaloids | Crude Methanolic Extract | 45 - 70% | High concentration of polar co-extractives. |
| Indole Alkaloids | SPE-Cleaned Extract | 85 - 105% | Removal of interfering phospholipids (B1166683) and phenolics. |
| Flavonoids | Crude Ethanolic Extract | 60 - 85% | Co-elution with sugars and organic acids. |
| Flavonoids | SPE-Cleaned Extract | 90 - 110% | Effective removal of polar interferences. |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol describes a general method for extracting alkaloids from Rauwolfia plant material and cleaning the extract to minimize matrix interference.
-
Extraction:
-
Weigh 1 g of dried, powdered plant material into a flask.
-
Add 20 mL of methanol (B129727) and reflux for 45 minutes at 70°C.[8]
-
Cool the mixture and filter. Repeat the extraction two more times with fresh methanol.
-
Combine the filtrates and evaporate to dryness under vacuum.
-
-
Acid-Base Partitioning (Pre-cleanup):
-
Redissolve the dried extract in 20 mL of 2% tartaric acid solution.
-
Wash the acidic solution twice with 20 mL of hexane (B92381) to remove non-polar compounds like lipids and chlorophyll. Discard the hexane layers.
-
Adjust the pH of the aqueous layer to ~9-10 with ammonium (B1175870) hydroxide (B78521).
-
Extract the alkaloids from the basic aqueous layer three times with 20 mL of chloroform (B151607) or ethyl acetate.
-
Combine the organic layers and evaporate to dryness.
-
-
SPE Cleanup (MCX Cartridge):
-
Redissolve the extract from step 2.5 in a minimal volume of 2% formic acid.
-
Condition the SPE Cartridge: Sequentially pass 5 mL of methanol, followed by 5 mL of water, through a mixed-mode cation exchange (MCX) SPE cartridge.
-
Load Sample: Load the redissolved sample onto the cartridge.
-
Wash: Wash the cartridge with 5 mL of 2% formic acid in water, followed by 5 mL of methanol to remove neutral and acidic interferences. Discard the washings.
-
Elute: Elute the alkaloids (including this compound) with 5 mL of 5% ammonium hydroxide in methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS analysis.
-
Protocol 2: General HPLC-UV/MS Method
This protocol provides a starting point for the analysis of this compound.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: Linear gradient from 10% to 70% B
-
10-12 min: Hold at 95% B (column wash)
-
12-15 min: Return to 10% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2-5 µL.
-
UV Detection (DAD):
-
Monitor at 280 nm.
-
Acquire spectra from 200-400 nm.
-
-
MS Detection (ESI+):
-
Scan Mode: Full scan from m/z 150-1000.
-
Selected Ion Monitoring (SIM): Target m/z 511.24 for this compound.
-
Source Parameters: Optimize capillary voltage, gas flows, and temperatures for the specific instrument.
-
Visualizations
Caption: Workflow for sample preparation to minimize matrix interference.
Caption: Troubleshooting decision tree for low or noisy LC-MS signals.
References
- 1. scispace.com [scispace.com]
- 2. mastelf.com [mastelf.com]
- 3. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. extractionmagazine.com [extractionmagazine.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. scielo.br [scielo.br]
Troubleshooting low bioactivity of Rauvotetraphylline C in cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address low bioactivity of Rauvotetraphylline C in cell culture experiments.
Troubleshooting Guides
Low bioactivity of this compound can stem from various factors, from compound handling to experimental design. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Suboptimal Compound Preparation and Handling
Proper preparation and handling of this compound are critical for maintaining its stability and activity.
Question: My this compound is not showing the expected bioactivity. Could it be an issue with how I'm preparing or storing it?
Answer: Yes, improper handling, storage, and preparation are common sources of low bioactivity for natural compounds. Here are key factors to consider:
-
Solubility: this compound may have limited solubility in aqueous solutions.[1] Ensure it is fully dissolved before adding it to your cell culture medium. A small amount of a biocompatible solvent like DMSO is often necessary for initial dissolution.[2] The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically <0.5%).[2]
-
Stability: The stability of this compound can be influenced by temperature and pH.[2] It is advisable to store stock solutions at low temperatures (-20°C or -80°C for long-term storage) to minimize degradation.[2][3] Avoid repeated freeze-thaw cycles. For working solutions, prepare them fresh for each experiment if stability is a concern.
-
Storage: The powdered form of this compound is stable at room temperature for short periods, such as during shipping.[1] However, for long-term storage, it is best to follow the supplier's recommendations, which typically involve storing it at -20°C.
Experimental Protocol: Solubility and Stability Assessment
-
Solubility Test:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in your cell culture medium to determine the concentration at which precipitation occurs.
-
Visually inspect for precipitates under a microscope.
-
-
Stability Test (Functional Assay):
-
Prepare fresh working solutions of this compound.
-
Prepare another set of working solutions and store them under your typical experimental conditions (e.g., 37°C in the incubator) for the duration of your experiment.
-
Compare the bioactivity of the fresh and stored solutions using a sensitive and validated bioassay.
-
Issue 2: Inadequate Cell Culture Conditions
The health and responsiveness of your cells are paramount for a successful bioactivity assay.
Question: I've confirmed my compound is prepared correctly, but I'm still not seeing an effect. Could my cells be the problem?
Answer: Absolutely. The physiological state of your cells can significantly impact their response to a bioactive compound. Consider the following:
-
Cell Line Sensitivity: Not all cell lines will be sensitive to this compound. It's crucial to use a cell line that is known or predicted to be responsive to this class of compounds. If no data is available, you may need to screen multiple cell lines.
-
Cell Health and Confluency: Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency for your assay. Over-confluent or stressed cells may exhibit altered signaling pathways and responsiveness.
-
Culture Medium Components: Components in the cell culture medium, such as serum proteins, can sometimes interact with and sequester bioactive compounds, reducing their effective concentration. Consider using a serum-free or reduced-serum medium for your assay if this is suspected.
Data Presentation: Hypothetical Cell Line Screening Data
| Cell Line | IC50 (µM) of this compound (Hypothetical) | Morphology after Treatment |
| Cell Line A | 5.2 | Apoptotic bodies observed |
| Cell Line B | > 100 | No significant change |
| Cell Line C | 25.8 | Reduced proliferation |
Issue 3: Suboptimal Assay Design and Execution
The design of your bioassay can greatly influence the observed activity of this compound.
Question: How can I be sure that my experimental setup is suitable for detecting the bioactivity of this compound?
Answer: A well-designed assay with appropriate controls is essential. Here are some key considerations:
-
Assay Type: The choice of bioassay should align with the expected mechanism of action of this compound. If the mechanism is unknown, a general cell viability or cytotoxicity assay (e.g., MTT, CellTiter-Glo®) is a good starting point.[2]
-
Positive and Negative Controls: Always include a positive control (a compound known to elicit a response in your assay) and a negative (vehicle) control.[2] This will help you confirm that your assay is working correctly and that the observed effects are specific to this compound.
-
Concentration Range and Incubation Time: It's important to test a wide range of concentrations of this compound to determine its dose-response relationship. Additionally, the incubation time should be sufficient for the compound to exert its biological effect. A time-course experiment can help optimize this parameter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: If no prior data is available, a good starting point is to test a wide concentration range, for example, from 0.01 µM to 100 µM. This will help you to identify the effective concentration range for your specific cell line and assay.
Q2: What is the best solvent to dissolve this compound?
A2: DMSO is a common choice for dissolving many organic compounds for in vitro testing.[1] However, it is important to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q3: How can I be sure my this compound is pure and not degraded?
A3: Ideally, you should obtain a certificate of analysis (CoA) from your supplier that details the purity of the compound. If you suspect degradation, you could consider analytical methods such as HPLC to assess its purity and integrity over time.
Q4: My cells look unhealthy after treatment with this compound, even at low concentrations. What could be the cause?
A4: This could be due to several factors:
-
Cytotoxicity: this compound may be cytotoxic to your specific cell line at the concentrations tested.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells.
-
Compound Instability: The compound may be degrading in the culture medium into a toxic byproduct.
Q5: I am not observing any effect. What are the first troubleshooting steps I should take?
A5:
-
Confirm Compound Preparation: Double-check your calculations and ensure the compound is fully dissolved.
-
Validate Your Assay: Run a positive control to ensure your assay is working as expected.
-
Check Cell Health: Verify that your cells are healthy and in the correct growth phase.
-
Increase Concentration and/or Incubation Time: It's possible that a higher concentration or a longer incubation period is needed to observe an effect.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
Caption: General workflow for assessing bioactivity in cell culture.
References
Technical Support Center: Enhancing the Purity of Isolated Rauvotetraphylline C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Rauvotetraphylline C.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during the isolation of this compound from Rauvolfia tetraphylla?
A1: Extracts from Rauvolfia tetraphylla are complex mixtures containing a variety of structurally similar indole (B1671886) alkaloids. The most frequently co-isolated impurities with this compound include ajmaline, ajmalicine, reserpine, serpentine, and yohimbine.[1][2] Additionally, other isomers and related alkaloids may also be present, complicating the purification process.
Q2: My this compound sample appears to be degrading during purification. What are the likely causes and how can I prevent this?
A2: Indole alkaloids can be susceptible to degradation under certain conditions. The primary factors contributing to the degradation of this compound during purification are likely exposure to harsh pH (both acidic and basic conditions), elevated temperatures, and prolonged exposure to light.
To minimize degradation, it is recommended to:
-
Maintain a neutral or slightly acidic pH during extraction and chromatographic steps.
-
Perform all purification steps at room temperature or below, if possible. Avoid excessive heating during solvent evaporation.[3]
-
Protect the sample from light by using amber-colored glassware or by working in a dimly lit environment.
Q3: I am having difficulty separating this compound from its isomers. What chromatographic strategies can I employ?
A3: The separation of diastereomers of indole alkaloids can be challenging. For effective separation of this compound from its isomers, consider the following approaches:
-
High-Performance Liquid Chromatography (HPLC): Utilize a chiral stationary phase (CSP) column, which is specifically designed to resolve stereoisomers. Experiment with different mobile phase compositions, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethanol (B145695) or isopropanol.
-
pH-Zone-Refining Fast Centrifugal Partition Chromatography (FCPC): This technique has been successfully used for the large-scale separation of alkaloids from Rauvolfia tetraphylla.[4][5] By creating a pH gradient within the column, it allows for the effective separation of compounds with close Rf values.
-
Thin-Layer Chromatography (TLC): While primarily a qualitative tool, TLC can be invaluable for optimizing solvent systems for column chromatography. A solvent system that provides good separation of spots on a TLC plate is likely to be effective on a larger scale.
Q4: What is the recommended starting point for developing an HPLC method for this compound purification?
A4: A good starting point for developing an HPLC method is to use a reversed-phase C18 column. The mobile phase can consist of a gradient of acetonitrile (B52724) and water, both containing a small amount of an acid modifier like formic acid (e.g., 0.1%) to improve peak shape. A typical detection wavelength for indole alkaloids is around 280 nm.[6]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound after Extraction | Incomplete extraction from the plant material. | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Optimize the extraction solvent. Methanol (B129727) or a mixture of chloroform (B151607) and methanol are often effective for indole alkaloids.[2]- Increase the extraction time or perform multiple extraction cycles. |
| Degradation during extraction. | - Use a slightly acidic extraction solvent (e.g., acidified methanol) to improve alkaloid stability.[7]- Avoid high temperatures during the extraction process.[3] | |
| Poor Resolution in Column Chromatography | Inappropriate stationary phase. | - For polar indole alkaloids, silica (B1680970) gel is a common choice. However, if the compound is strongly retained, consider using a less active stationary phase like alumina (B75360) or a bonded-phase silica.- For highly polar compounds, reversed-phase chromatography (e.g., C18) may provide better separation. |
| Incorrect mobile phase composition. | - Systematically screen different solvent systems using TLC to find the optimal mobile phase for separation.- Employ a gradient elution, gradually increasing the polarity of the mobile phase, to resolve compounds with a wide range of polarities. | |
| Peak Tailing in HPLC | Interaction of the basic nitrogen of the alkaloid with acidic silanol (B1196071) groups on the silica-based column. | - Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1%), to the mobile phase to mask the silanol groups.- Use a column with end-capping to reduce the number of free silanol groups. |
| Column overload. | - Reduce the amount of sample injected onto the column. | |
| Presence of Colored Impurities in the Final Product | Co-elution of pigments (e.g., chlorophyll) from the plant extract. | - Perform a preliminary purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove pigments before column chromatography. |
Data Presentation
Table 1: Comparison of Purification Techniques for Alkaloids from Rauvolfia tetraphylla
| Technique | Stationary Phase | Mobile Phase/Solvent System | Purity Achieved | Yield | Reference |
| pH-Zone-Refining FCPC | Liquid (Aqueous phase: MTBE/ACN/Water with HCl) | Liquid (Organic phase: MTBE/ACN/Water with Triethylamine) | >95% for several alkaloids | 160-296 mg from 3g crude extract | [4][5] |
| Medium Pressure LC | TLC grade Silica Gel H | Not specified | >95% for α-yohimbine and reserpiline | 150-160 mg from a 400.9 mg mixture | [4] |
| HPTLC | Silica Gel 60 F254 | Toluene:Ethyl acetate (B1210297):Formic acid (7:2:1) | Qualitative separation | Not specified | |
| HPLC | Reversed-phase C18 | Acetonitrile and Water with 0.05% Formic Acid | Baseline separation of 7 alkaloids | Not specified | [6] |
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Rauvolfia tetraphylla
-
Grinding: Dry the aerial parts of Rauvolfia tetraphylla at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (or a chloroform:methanol mixture) at room temperature for 24-48 hours with occasional stirring.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude alkaloid extract.
-
Acid-Base Extraction (Optional Cleanup): a. Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid. b. Wash the acidic solution with a non-polar solvent like hexane to remove fats and other non-polar impurities. c. Make the aqueous layer alkaline (pH 9-10) by adding ammonium (B1175870) hydroxide. d. Extract the alkaloids from the alkaline solution with a water-immiscible organic solvent such as chloroform or dichloromethane. e. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the purified total alkaloid fraction.
Protocol 2: Purification of this compound using Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimum amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light (254 nm).
-
Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
Caption: Experimental Workflow for Isolation and Purification.
Caption: Troubleshooting Logic for Low Purity Issues.
References
- 1. phytojournal.com [phytojournal.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla L. by pH-zone-refining fast centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Rauvotetraphylline C and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the natural indole (B1671886) alkaloid Rauvotetraphylline C and the widely used chemotherapeutic agent, paclitaxel (B517696). While extensive data exists for paclitaxel, research on the specific cytotoxic effects of this compound is limited. This comparison draws upon available data for this compound, related alkaloids from the Rauvolfia genus, and crude extracts of Rauvolfia tetraphylla, to provide a preliminary assessment against the well-established profile of paclitaxel.
Data Presentation: A Comparative Overview of Cytotoxicity
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| Paclitaxel | Various Human Tumour Cell Lines | Clonogenic Assay | 2.5 - 7.5 nM (24h) | [1] |
| A549 (Non-Small Cell Lung Cancer) | MTT Assay | 0.0024 nM (6 days) | ||
| MKN-28, MKN-45 (Gastric Cancer), MCF-7 (Breast Cancer) | Growth Inhibition | 0.01 µM | [2] | |
| Methanol Extract of Rauvolfia tetraphylla Leaf | MDA-MB-231 (Breast Cancer) | MTT Assay | 64.29 µg/mL | [1] |
| Methanol Extract of Rauvolfia tetraphylla Fruit | MDA-MB-231 (Breast Cancer) | MTT Assay | 74.84 µg/mL | [1] |
| Ethanolic Extract of Rauvolfia tetraphylla Leaf | HeP-G2 (Hepatocellular Carcinoma) | MTT Assay | 32.64 µg/mL | [3] |
| Ethanolic Extract of Rauvolfia tetraphylla Root | HeP-G2 (Hepatocellular Carcinoma) | MTT Assay | 50.28 µg/mL | [3] |
| Rauvolfia tetraphylla Extract | MCF-7 (Breast Cancer) | MTT Assay | > 30 µg/mL (at 100 µg/mL, 57.5% inhibition) | [4] |
| Rauvotetraphyllines F-H (related compounds) | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT Assay | > 40 µM | [1] |
Experimental Protocols
This section details the methodologies for the key experiments commonly cited in the evaluation of the cytotoxic effects of these compounds.
Cell Culture
Human cancer cell lines (e.g., MDA-MB-231, MCF-7, A549, HeP-G2) are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The following day, cells are treated with various concentrations of the test compound (this compound or paclitaxel) or vehicle control.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are seeded in 6-well plates and treated with the test compound or vehicle control for the desired time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Cells are treated with the test compound or vehicle control.
-
After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA.
-
Propidium Iodide (PI) staining solution is added to the cells.
-
The DNA content of the cells is analyzed by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for evaluating the cytotoxic effects of chemical compounds.
Signaling Pathway of Paclitaxel-Induced Cytotoxicity
Caption: The cytotoxic mechanism of paclitaxel, a microtubule-stabilizing agent.
Proposed Signaling Pathway of Rauvolfia Alkaloid-Induced Cytotoxicity
The precise signaling pathway for this compound is not well-defined. However, studies on extracts of Rauvolfia tetraphylla suggest an induction of apoptosis. The following diagram illustrates a generalized apoptosis pathway that may be relevant.
Caption: A proposed mechanism for cytotoxicity induced by Rauvolfia alkaloids.
Concluding Remarks
This guide highlights the current understanding of the cytotoxic effects of this compound in comparison to paclitaxel. Paclitaxel is a potent cytotoxic agent with a well-characterized mechanism of action involving microtubule stabilization, leading to mitotic arrest and apoptosis.[5][6] In contrast, the available data on this compound is sparse. Studies on crude extracts of Rauvolfia tetraphylla indicate cytotoxic activity against several cancer cell lines, with evidence suggesting the induction of apoptosis.[1][3][4] However, the IC50 values for these extracts are significantly higher than those of paclitaxel, indicating lower potency. Furthermore, the specific molecular targets and detailed signaling pathways of this compound remain to be elucidated.
Further research, including the isolation and purification of this compound and subsequent in-depth cytotoxic and mechanistic studies, is imperative to fully assess its potential as an anticancer agent and to draw a more definitive comparison with established chemotherapeutics like paclitaxel.
References
- 1. envirobiotechjournals.com [envirobiotechjournals.com]
- 2. Three new indole alkaloids from Rauvolfia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the sedative effects of different Rauvolfia alkaloids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sedative properties of various alkaloids derived from the Rauvolfia genus, most notably from Rauwolfia serpentina. The information presented is based on available experimental data from scientific literature.
Introduction to Rauvolfia Alkaloids and Sedation
Rauwolfia serpentina, commonly known as Indian snakeroot, has a long history in traditional medicine for treating a range of conditions, including hypertension, anxiety, and insomnia.[1][2] Its therapeutic effects are attributed to a variety of indole (B1671886) alkaloids, with reserpine (B192253) being the most extensively studied.[1][2] The sedative and tranquilizing properties of these alkaloids are of significant interest in pharmacology and drug development. This guide compares the sedative effects of prominent Rauvolfia alkaloids, including reserpine, rescinnamine, ajmaline (B190527), and serpentine (B99607), with yohimbine (B192690) presented as a contrasting agent.
Comparative Data on Sedative Effects
Directly comparative quantitative studies on the sedative potency of all major Rauvolfia alkaloids are limited in the scientific literature. The following table summarizes the available data, combining quantitative findings with qualitative descriptions from various sources.
| Alkaloid | Sedative Potency (Animal Models) | Primary Mechanism of Action | Notes |
| Reserpine | Potent Sedative . Reduces locomotor activity in mice at doses of 0.5 mg/kg and 1 mg/kg.[3] Has an ED50 of 13.7 µg/kg for enhancing the loss of righting reflex in rats (in the presence of fentanyl).[4] | VMAT2 Inhibition : Irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters (dopamine, norepinephrine (B1679862), serotonin) in the central and peripheral nervous systems.[5] | The depletion of monoamines, particularly serotonin, is strongly associated with its sedative and tranquilizing effects.[1] Its use has declined due to side effects like depression and extrapyramidal symptoms.[6] |
| Rescinnamine | Sedative Effect Reported . Described as having sedative properties similar to reserpine.[7][8] Some reports suggest it may induce sedation and bradycardia less frequently and in a milder form than reserpine.[9] | Likely VMAT2 Inhibition : As a close structural analog of reserpine, it is presumed to share a similar mechanism of action.[7] | Less potent than reserpine in its hypotensive effects.[10] Quantitative data directly comparing its sedative potency to reserpine is scarce. |
| Ajmaline | CNS Depressant Activity Noted in Early Studies . Primarily known as a Class Ia antiarrhythmic agent.[11][12] Its sedative properties are not well-quantified in modern studies. | Ion Channel Blocker : Primarily blocks voltage-gated sodium channels in cardiac cells. It also affects potassium and calcium channels.[12][13][14] | The mechanism for any potential CNS depressant effects is distinct from reserpine and not fully elucidated. Sedative effects are not its primary pharmacological action. |
| Serpentine | CNS Depressant Activity Noted in Early Studies . Described in older literature as having CNS depressant and respiratory paralyzing effects. | Antihistaminase Activity .[15] Other CNS mechanisms are not well-defined. | There is a lack of modern, quantitative studies to substantiate its sedative potential compared to other Rauvolfia alkaloids. |
| Yohimbine | CNS Stimulant/Sedative Reversal Agent . Acts as an antagonist to sedation induced by α2-adrenergic agonists. | α2-Adrenergic Receptor Antagonist : Blocks presynaptic α2-adrenergic receptors, which increases the release of norepinephrine. | Often used experimentally to reverse the sedative effects of drugs like xylazine (B1663881) and medetomidine. Its action contrasts with the sedative alkaloids. |
Signaling Pathways and Mechanisms of Action
The sedative effects of Rauvolfia alkaloids are primarily understood through the mechanism of reserpine.
Reserpine-Induced Monoamine Depletion Pathway
Reserpine's primary target is the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles for later release. By irreversibly inhibiting VMAT2, reserpine leaves these neurotransmitters vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of monoamines in the synapse is believed to be the underlying cause of its sedative and tranquilizing effects.
Other Alkaloid Mechanisms
-
Ajmaline : The primary mechanism of ajmaline is the blockade of voltage-gated sodium channels, which is responsible for its antiarrhythmic effects.[12][13][14] How this action might translate to CNS depression is not clear, but modulation of ion channel activity in the CNS can influence neuronal excitability.
-
Yohimbine : In contrast to the sedative alkaloids, yohimbine blocks presynaptic α2-adrenergic autoreceptors. These receptors normally provide negative feedback on norepinephrine release. By blocking them, yohimbine increases noradrenergic neurotransmission, leading to arousal and a reversal of sedative states.
Experimental Protocols
The sedative effects of the Rauvolfia alkaloids are typically evaluated in preclinical animal models using behavioral tests. Below are the methodologies for two key experiments.
Open Field Test
This test is used to assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in rodents. A reduction in locomotor activity is indicative of a sedative effect.
-
Apparatus : A square or circular arena with walls to prevent escape. The floor is typically marked with a grid to facilitate the counting of line crossings. The arena is often equipped with automated photobeam detectors or a video tracking system to record movement.
-
Animals : Mice or rats are commonly used. They are habituated to the testing room before the experiment.
-
Procedure :
-
Animals are divided into groups and administered the test alkaloid (at various doses), a vehicle control, or a standard sedative drug (e.g., diazepam) via a specific route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, each animal is placed individually into the center of the open field arena.
-
The animal's behavior is recorded for a set period (e.g., 5-30 minutes).
-
Parameters measured include:
-
Horizontal Activity : Total distance traveled, number of grid lines crossed.
-
Vertical Activity : Number of rearing events (standing on hind legs).
-
Time spent in the center vs. periphery : An indicator of anxiety-like behavior.
-
-
-
Data Analysis : The mean values for each parameter are compared between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in horizontal and vertical activity suggests a sedative effect.
Potentiation of Barbiturate-Induced Sleeping Time
This assay evaluates the hypnotic or sleep-promoting effects of a compound by measuring its ability to enhance the sleep induced by a sub-hypnotic or hypnotic dose of a barbiturate, such as pentobarbital (B6593769).
-
Apparatus : Standard animal cages.
-
Animals : Mice are typically used for this assay.
-
Procedure :
-
Animals are divided into groups and administered the test alkaloid (at various doses), a vehicle control, or a standard hypnotic drug.
-
After a set pretreatment time, a hypnotic dose of pentobarbital sodium is administered to each animal (e.g., 30-50 mg/kg, i.p.).
-
The animals are observed for the loss of the righting reflex (the inability to return to an upright position when placed on their back).
-
The following parameters are recorded:
-
Onset of Sleep (Latency) : The time from pentobarbital injection to the loss of the righting reflex.
-
Duration of Sleep : The time from the loss of the righting reflex to its spontaneous recovery.
-
-
-
Data Analysis : The mean sleep latency and duration are compared between the treatment groups and the control group. A significant decrease in sleep latency and/or a significant increase in sleep duration indicates a hypnotic or sedative effect.
Conclusion
The sedative effects of Rauvolfia alkaloids are most potently represented by reserpine, which acts through the depletion of central monoamines. Other alkaloids, such as rescinnamine, appear to share this property, though possibly to a lesser extent. The CNS effects of ajmaline and serpentine are less defined and are not their primary pharmacological actions. Yohimbine provides a clear contrast, acting as a CNS stimulant by enhancing norepinephrine release.
For researchers and drug development professionals, reserpine and its analogs serve as important tools for studying the role of monoamines in sedation and other CNS functions. However, the development of novel sedatives from Rauvolfia alkaloids would require a careful separation of the desired sedative properties from the significant side-effect profile associated with long-term monoamine depletion. Further head-to-head comparative studies with modern methodologies are needed to fully elucidate the sedative potential and mechanisms of the less-studied alkaloids of this important medicinal plant.
References
- 1. scispace.com [scispace.com]
- 2. jetir.org [jetir.org]
- 3. Behavioral and neurochemical effects induced by reserpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reserpine-induced changes in anesthetic action of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reserpine-induced central effects: pharmacological evidence for the lack of central effects of reserpine methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [Rescinnamine, the second sedative alkaloid of Rauwolfia serpentina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rescinnamine | C35H42N2O9 | CID 5280954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antihistaminase activity of serpentine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Potential: A Head-to-Head Comparison of Rauvotetraphylline C and Other Natural Compounds on Cancer Cell Lines
For Immediate Release
Kunming, China – December 3, 2025 – A comprehensive analysis of the cytotoxic effects of Rauvotetraphylline C, a natural indole (B1671886) alkaloid, reveals a lack of significant activity against a panel of human cancer cell lines when compared to other well-established natural anti-cancer compounds. This comparison guide provides a detailed overview of the available experimental data, methodologies, and the implicated cellular pathways.
Researchers in the field of oncology and drug discovery are constantly exploring the vast chemical diversity of the natural world in search of novel therapeutic agents. This guide offers a head-to-head comparison of this compound with prominent natural compounds—Vincristine, Doxorubicin, Paclitaxel, Camptothecin, and Etoposide (B1684455)—on five specific human cancer cell lines: HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma).
Comparative Cytotoxicity Analysis
A pivotal study by Gao et al. (2012) investigated the in vitro cytotoxicity of five new indole alkaloids, including this compound, isolated from Rauvolfia tetraphylla. The results indicated that this compound, along with its companion compounds, was largely inactive against the tested cancer cell lines, exhibiting a half-maximal inhibitory concentration (IC50) of over 40µM.[1][2][3][4][5] In contrast, other natural compounds have demonstrated potent cytotoxic effects on the same cell lines, as summarized in the table below.
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW-480 |
| This compound | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Vincristine | Data not available | Data not available | Data not available | 239.51 µM | Data not available |
| Doxorubicin | Data not available | Data not available | ~0.5 - 5.0 µM[6] | ~0.1 - 2.0 µM[6][7][8] | Data not available |
| Paclitaxel | Data not available | Data not available | Data not available | >64.46 µM[9] | Data not available |
| Camptothecin | Data not available | Data not available | Data not available | 0.089 µM[10] | Data not available |
| Etoposide | 0.86±0.34 µM[11] | Data not available | 3.49 µM[12] | Data not available | Data not available |
| Note: IC50 values can vary between studies due to different experimental conditions. |
Experimental Protocols
The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The detailed protocol is as follows:
Cell Culture and Treatment:
-
Human cancer cell lines HL-60, SMMC-7721, A-549, MCF-7, and SW-480 were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of this compound.
MTT Assay:
-
After a 72-hour incubation period with the compound, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Visualizing the Scientific Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for assessing the cytotoxicity of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Molecular determinants of etoposide resistance in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. netjournals.org [netjournals.org]
Safety Operating Guide
Proper Disposal Procedures for Rauvotetraphylline C
Rauvotetraphylline C is an indole (B1671886) alkaloid derived from Rauwolfia tetraphylla. Due to the general toxicity associated with Rauwolfia alkaloids, all waste materials containing this compound must be handled and disposed of as hazardous chemical waste.[1][2] Adherence to proper disposal protocols is essential to ensure the safety of laboratory personnel and to protect the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to wear the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes are mandatory. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program, typically coordinated by the EHS department. Never dispose of this chemical down the drain or in regular solid waste bins.
1. Waste Identification and Classification:
-
All materials contaminated with this compound are to be classified as hazardous chemical waste. This includes pure compounds, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
A Safety Data Sheet (SDS) for Rauwolfia Serpentina, which contains related alkaloids, indicates that these compounds may cause damage to the nervous and cardiovascular systems and should be disposed of in accordance with all applicable regulations.[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect dry waste such as contaminated gloves, weighing papers, and disposable labware in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and shatter-proof hazardous liquid waste container (e.g., a high-density polyethylene (B3416737) or glass bottle with a screw cap). Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Needles, syringes, or contaminated broken glass must be placed in a designated, puncture-resistant sharps container.
3. Container Labeling:
-
Label all waste containers clearly as soon as waste accumulation begins.[3] The label must include:
-
The full chemical name: "this compound Waste"
-
The words "Hazardous Waste"
-
An accumulation start date.
-
The primary hazards (e.g., "Toxic," "Chemical Waste").
-
Your name, department, and contact information.
-
4. Storage of Chemical Waste:
-
Store all sealed and labeled waste containers in a designated satellite accumulation area (SAA) within your laboratory.[4]
-
The SAA should be located away from general lab traffic and sources of ignition or high heat.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.
-
Segregate the this compound waste container from incompatible materials.
5. Arranging for Disposal:
-
Once the waste container is full or you are ready to have it removed, contact your institution's EHS department to schedule a pickup.
-
Follow their specific procedures for waste collection requests. Do not move hazardous waste outside of your designated laboratory area.
6. Spill and Decontamination Procedures:
-
In the event of a small spill, and only if you are trained to do so, contain the spill with an appropriate chemical absorbent material (e.g., vermiculite (B1170534) or sand).
-
Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[4]
-
For large spills, evacuate the area and immediately contact your EHS department or emergency response team.
7. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).[3][5]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Experimental Protocols and Data
While a specific, detailed experimental protocol for the disposal of this compound is not published, the procedure is inferred from established best practices for indole alkaloids and general laboratory chemical waste management. The classification of this compound as hazardous is based on toxicological data from related substances.
Toxicological Data Summary for Related Rauwolfia Compounds
| Compound/Extract | Organism | Route | Toxicity Metric | Result | Classification/Note |
| Rauwolfia tetraphylla Methanolic Leaf Extract | Rat | Oral | LD50 | >2000 mg/kg | Classified as "Category 5" under the Globally Harmonized System, indicating low acute toxicity. However, signs of toxicity were observed at the 2000 mg/kg dose.[6] |
| Rauwolfia tetraphylla Methanolic Leaf Extract | Rat | Oral | Subacute | Adverse effects observed at 1000 mg/kg/day | A 7-day study showed reductions in body weight and food consumption, indicating potential for toxicity with repeated exposure. |
| Rauwolfia Alkaloids (General) | Human | Oral | Therapeutic Use | Known side effects on nervous and cardiovascular systems. | Used as antihypertensives. Overdose can lead to serious health issues.[1][7] All parts of the R. tetraphylla plant are considered toxic if ingested by humans or pets. |
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision process for handling this compound chemical waste.
References
Personal protective equipment for handling Rauvotetraphylline C
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for Rauvotetraphylline C is not publicly available. This guide is based on the known properties of Rauwolfia alkaloids, a class of compounds to which this compound belongs, and general safety protocols for handling potent and potentially cytotoxic substances.[1][2][3] It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's environmental health and safety department before handling this compound.
This compound is an alkaloid isolated from Rauwolfia tetraphylla.[1] Alkaloids from this genus are known to be biologically active and may present significant health risks if not handled properly.[2][3] Therefore, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications | Recommended Use |
| Gloves | Chemotherapy-tested nitrile gloves (double-gloving recommended). Must be compliant with ASTM D6978-05.[5] | Required for all handling activities, including preparation, administration, and disposal. Change outer gloves every 30-60 minutes or immediately if contaminated.[5] |
| Gown | Disposable, solid-front gown with back closure. Must be made of a non-absorbent material (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs.[5] | Required when there is a potential for splashing or contamination of clothing. |
| Eye/Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over safety glasses is required when there is a significant risk of splashing.[5][6] | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. For potential vapors, a half-mask or full-face respirator with an appropriate combination cartridge (e.g., organic vapor/acid gas/particulate) should be used.[5] | Required when handling powders or when aerosols may be generated. |
Operational Plan: Handling and Preparation
All work with this compound, especially in its powdered form, must be conducted in a designated area to prevent cross-contamination.
Experimental Protocol: Safe Handling of this compound Powder
-
Designated Area: All manipulations of this compound powder must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.[5]
-
PPE Donning: Before entering the designated area, don all required PPE in the following order: gown, inner gloves, respiratory protection (if required), eye and face protection, and outer gloves.[5]
-
Work Surface Preparation: Cover the work surface with a disposable, absorbent, plastic-backed pad. This will help contain any spills and simplify cleanup.[4]
-
Weighing: When weighing the powder, use a dedicated and calibrated analytical balance inside the ventilated enclosure. Use anti-static weigh paper or a tared container to minimize aerosolization.
-
Reconstitution: If preparing a solution, add the diluent to the vial containing the powder slowly and carefully to avoid splashing. Allow the powder to dissolve completely before withdrawing the solution.
-
Post-Handling: After completing the work, wipe down all surfaces within the ventilated enclosure with an appropriate deactivating agent (if known) or a cleaning solution (e.g., 70% ethanol), followed by sterile water. Dispose of all contaminated materials as cytotoxic waste.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. Wash hands thoroughly after removing all PPE.
Caption: Workflow for handling potent powder compounds.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous/cytotoxic waste.
-
Solid Waste: This includes used gloves, gowns, absorbent pads, vials, and any other disposable materials that have come into contact with the compound. These items should be placed in a designated, leak-proof, and puncture-resistant container labeled as "Cytotoxic Waste."[6]
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a sealed, labeled waste container. Do not dispose of them down the drain.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container immediately after use to prevent accidental injuries.
All waste must be disposed of in accordance with local, regional, and national regulations for hazardous waste.
Spill Management
In the event of a spill, immediate and correct action is crucial to contain the contamination and protect personnel.[5]
Experimental Protocol: Small Spill Cleanup
-
Alert and Restrict: Immediately alert others in the vicinity and restrict access to the spill area.[5]
-
Don PPE: If not already wearing it, don the full recommended PPE, including double gloves, a gown, eye protection, and a respirator.[5]
-
Containment: For a liquid spill, cover the area with absorbent pads from a chemotherapy spill kit. For a powder spill, gently cover the area with damp absorbent pads to avoid creating dust.[7]
-
Cleanup: Working from the outside of the spill inward, carefully collect the absorbent materials and any contaminated debris. Place everything into a cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate cleaning agent, followed by a rinse with water. All cleaning materials must also be disposed of as cytotoxic waste.[6]
-
Post-Cleanup: Doff PPE and wash hands thoroughly. Report the spill to your laboratory supervisor and environmental health and safety department.
Caption: Spill response procedure for cytotoxic compounds.
References
- 1. This compound | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. drugs.com [drugs.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ipservices.care [ipservices.care]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
